molecular formula C7H14ClN B13573726 2,2-Dimethyl-1,2,3,6-tetrahydropyridinehydrochloride

2,2-Dimethyl-1,2,3,6-tetrahydropyridinehydrochloride

Cat. No.: B13573726
M. Wt: 147.64 g/mol
InChI Key: QJUGUKZICPPWEK-UHFFFAOYSA-N
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Description

2,2-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride is a heterocyclic compound with the molecular formula C7H13N·HCl. It is a derivative of tetrahydropyridine, a class of compounds known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride typically involves the reaction of 2,2-dimethyl-1,2,3,6-tetrahydropyridine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves refluxing the starting materials in a suitable solvent, such as acetone, followed by purification steps to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of 2,2-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride may involve large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and yield, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrahydropyridine derivatives, which can have different functional groups attached to the nitrogen atom or the carbon atoms in the ring .

Scientific Research Applications

2,2-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dimethyl groups can enhance its stability and modify its interactions with molecular targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C7H14ClN

Molecular Weight

147.64 g/mol

IUPAC Name

6,6-dimethyl-2,5-dihydro-1H-pyridine;hydrochloride

InChI

InChI=1S/C7H13N.ClH/c1-7(2)5-3-4-6-8-7;/h3-4,8H,5-6H2,1-2H3;1H

InChI Key

QJUGUKZICPPWEK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC=CCN1)C.Cl

Origin of Product

United States

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